ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
The compound contains several functional groups including an indole ring, a thiophene ring, and amide groups. The presence of these functional groups suggests that the compound could have interesting biological activities, as these groups are often found in biologically active molecules .
Molecular Structure Analysis
The compound has a complex structure with multiple rings, including an indole ring and a thiophene ring. These rings are likely to contribute to the stability of the molecule and could also play a role in its interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. The presence of multiple polar groups (like the amides) could make the compound soluble in polar solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(2,6-difluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N3O4S2/c1-2-38-29(37)25-18-8-5-12-22(18)40-28(25)33-24(35)16-39-23-15-34(21-11-4-3-7-17(21)23)14-13-32-27(36)26-19(30)9-6-10-20(26)31/h3-4,6-7,9-11,15H,2,5,8,12-14,16H2,1H3,(H,32,36)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQIJTQXZHIJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=C(C=CC=C5F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
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